molecular formula C19H36O3 B055471 Methyl 9-oxooctadecanoate CAS No. 1842-70-2

Methyl 9-oxooctadecanoate

Cat. No.: B055471
CAS No.: 1842-70-2
M. Wt: 312.5 g/mol
InChI Key: NNUFZSSGONRIJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-oxooctadecanoate can be synthesized through the oxidation of methyl oleate. One method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a ring-opening reaction of epoxidized methyl oleate . Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce diketones .

Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of methyl oleate under controlled conditions. The process may include the use of various catalysts and reagents to ensure high yield and purity .

Biological Activity

Methyl 9-oxooctadecanoate (CAS Number: 1842-70-2) is a long-chain fatty acid ester derived from oleic acid, characterized by a ketone functional group at the ninth carbon position. Its unique structure contributes to various biological activities, making it a subject of interest in both biochemical research and potential therapeutic applications.

This compound has the molecular formula C19H36O3C_{19}H_{36}O_3 and is classified as a keto fatty acid ester. It can be synthesized through the oxidation of methyl oleate, utilizing catalysts such as bismuth(III) trifluoromethanesulfonate in controlled conditions to achieve high yields and purity. The compound is soluble in organic solvents, enhancing its applicability in various chemical and biological studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : A study highlighted its potential to attenuate inflammatory responses in murine macrophages stimulated with lipopolysaccharides (LPS). This compound suppressed the secretion of nitric oxide (NO) and prostaglandin E2, primarily through the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that it may play a role in managing inflammatory conditions.
  • Influence on Lipid Metabolism : The compound is involved in lipid metabolism, potentially affecting cellular signaling pathways related to fat storage and mobilization. Its interaction with cellular membranes may influence permeability and signaling, which are crucial for metabolic processes.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzymatic Reactions : It undergoes enzymatic oxidation and reduction, leading to reactive intermediates that participate in further biochemical reactions. This includes the formation of diketones such as methyl 9,10-dioxooctadecanoate upon oxidation.
  • Signal Transduction : The compound specifically interferes with signal transducer and activator of transcription 3 (STAT3) phosphorylation, which is critical in regulating inflammatory responses .

Comparative Analysis

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Methyl OleateC18H34O2C_{18}H_{34}O_2Unsaturated fatty acid ester derived from oleic acid
Methyl 12-OxooctadecanoateC19H36O3C_{19}H_{36}O_3Similar structure but with a ketone at the twelfth position
Methyl StearateC19H38O2C_{19}H_{38}O_2Saturated fatty acid ester with a straight-chain structure

The specific positioning of the keto group at the ninth carbon differentiates this compound from its analogs, potentially conferring distinct biological properties that warrant further investigation.

Case Studies

  • Inflammatory Response Modulation : In a study involving macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in therapeutic applications for inflammatory diseases .
  • Lipid Metabolism Research : Another study focused on the kinetics of aging products formed from biodiesel blends containing methyl oleate, where this compound was identified as a significant by-product influencing lipid metabolism dynamics.

Properties

IUPAC Name

methyl 9-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFZSSGONRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3 grams of the C8H17CH(CO2H)2 product obtained above were added, in small portions, to a mixture of 3.3 ml dihydropyran in 25 ml of benzene and 20 μl sulfuric acid, and stirred at 25° C., for 1 hour. Potassium hydroxide was added to neutralize the sulfuric acid, and the mixture was stirred for an additional 30 minutes. The solvent was then evaporated and, with 25 ml benzene, the mixture was added dropwise to NaH in 30 ml benzene, and stirred for 1 hour. 3 g of the CH3OCO(CH2)7COCl product prepared above was added dropwise and the mixture stirred overnight. Acetic acid (0.3 ml) was added and the mixture refluxed for 4 hours. The residue was taken up in ether, washed with 1N NaOH, water and brine, and dried. Chromatography on silica gel with 15% ethylacetate and hexane gave 1.5 g of C8H17CH2CO(CH2)7COOCH3.
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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